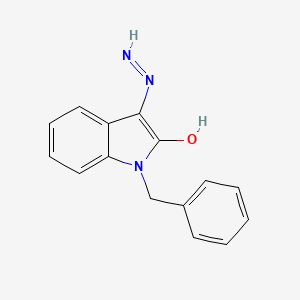

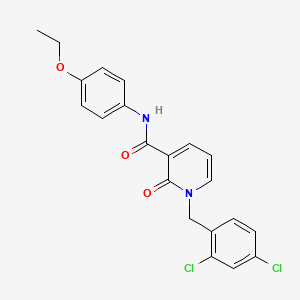

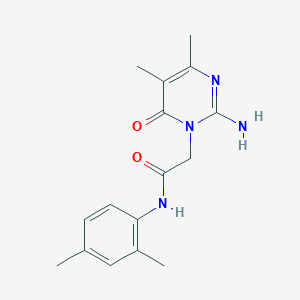

![molecular formula C21H22N4O2S B2524266 N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904829-82-9](/img/structure/B2524266.png)

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is a compound that has been studied for its potential applications in the field of medicine . It is a complex molecule with a molecular formula of C22H21F3N4O3S .

Synthesis Analysis

The synthesis of this compound or its derivatives involves complex chemical reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is characterized by a piperidin-1-ylpyridazin-3-yl group attached to a phenylbenzenesulfonamide moiety .Aplicaciones Científicas De Investigación

Cytochrome P450 Enzyme Inhibition

The compound has been studied in the context of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Selective inhibitors of CYP isoforms are important for understanding drug-drug interactions and for the development of safer drugs. The research by Khojasteh et al. (2011) reviews the selectivity of chemical inhibitors for major human hepatic CYP isoforms, emphasizing the importance of such compounds in pharmacokinetics and drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Dipeptidyl Peptidase IV Inhibition

Another application is in the inhibition of dipeptidyl peptidase IV (DPP IV), a target for type 2 diabetes mellitus treatment. Compounds that inhibit DPP IV can enhance the action of incretin hormones, which are important for insulin secretion. The review by Mendieta, Tarragó, and Giralt (2011) covers the structure-activity relationships of DPP IV inhibitors, highlighting the compound's potential in antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Novel Cyclic Compounds

The compound is also relevant in the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. Research by Kaneda (2020) discusses the development of unique polyheterocyclic compounds and multifunctional agents, indicating the compound's utility in organic synthesis and pharmaceutical development (Kaneda, 2020).

Tuberculosis Treatment Development

In the context of tuberculosis (TB) treatment, derivatives have been studied for their efficacy against Mycobacterium tuberculosis. The development of compounds like Macozinone, which target essential bacterial enzymes, is crucial for advancing TB drug regimens. Makarov and Mikušová (2020) summarize the development of such compounds, pointing to their potential in improving TB treatment (Makarov & Mikušová, 2020).

Anxiolytic-like Activity

The anxiolytic-like activity of piperazine derivatives is another area of interest. Studies by Strub et al. (2016) on novel N-cycloalkyl-N-benzoylpiperazine derivatives show significant potential for the development of anxiolytic drugs without the disadvantages of current treatments (Strub, Sałat, Librowski, Lochyński, Gawel, & Podkowa, 2016).

Direcciones Futuras

The future directions for the study of this compound could involve further exploration of its potential applications in medicine, particularly in the treatment of tuberculosis . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Mecanismo De Acción

Target of Action

The primary target of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is Kynurenine Monooxygenase (KMO) . KMO is an enzyme involved in the metabolism of the amino acid tryptophan. It is a potential drug target for the treatment of neurodegenerative diseases such as Huntington’s disease .

Mode of Action

N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide interacts with KMO, inhibiting its activity . This inhibition alters the metabolism of tryptophan, leading to changes in the levels of various metabolites.

Biochemical Pathways

The inhibition of KMO affects the kynurenine pathway, which is responsible for the degradation of tryptophan. This leads to an increase in the production of kynurenic acid, a neuroprotective agent .

Pharmacokinetics

N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has been shown to have high brain permeability and a long-lasting pharmacokinetics profile . These properties suggest that the compound can effectively reach its target in the brain and exert its effects over a prolonged period.

Result of Action

The inhibition of KMO by N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide and the subsequent increase in kynurenic acid levels can lead to neuroprotective effects . This makes the compound a potential therapeutic agent for neurodegenerative diseases like Huntington’s disease .

Propiedades

IUPAC Name |

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c26-28(27,19-10-3-1-4-11-19)24-18-9-7-8-17(16-18)20-12-13-21(23-22-20)25-14-5-2-6-15-25/h1,3-4,7-13,16,24H,2,5-6,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXXACSZIOLYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2524188.png)

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2524189.png)

![2-ethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2524191.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)